2-(4-Methoxyphenyl)-5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4,5-dihydro-1,3-thiazole 2-(4-Methoxyphenyl)-5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4,5-dihydro-1,3-thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14529196
InChI: InChI=1S/C13H15N5OS2/c1-18-13(15-16-17-18)20-8-11-7-14-12(21-11)9-3-5-10(19-2)6-4-9/h3-6,11H,7-8H2,1-2H3
SMILES:
Molecular Formula: C13H15N5OS2
Molecular Weight: 321.4 g/mol

2-(4-Methoxyphenyl)-5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4,5-dihydro-1,3-thiazole

CAS No.:

Cat. No.: VC14529196

Molecular Formula: C13H15N5OS2

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenyl)-5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4,5-dihydro-1,3-thiazole -

Specification

Molecular Formula C13H15N5OS2
Molecular Weight 321.4 g/mol
IUPAC Name 2-(4-methoxyphenyl)-5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4,5-dihydro-1,3-thiazole
Standard InChI InChI=1S/C13H15N5OS2/c1-18-13(15-16-17-18)20-8-11-7-14-12(21-11)9-3-5-10(19-2)6-4-9/h3-6,11H,7-8H2,1-2H3
Standard InChI Key YPXDYYIFQHURJK-UHFFFAOYSA-N
Canonical SMILES CN1C(=NN=N1)SCC2CN=C(S2)C3=CC=C(C=C3)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 4,5-dihydro-1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms. The 4-methoxyphenyl group is attached at position 2, while a sulfanylmethyl-tetrazole substituent occupies position 5. The tetrazole ring, a nitrogen-rich heterocycle, enhances the molecule’s polarity and potential for hydrogen bonding, critical for biological interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H15N5OS2\text{C}_{13}\text{H}_{15}\text{N}_5\text{OS}_2
Molecular Weight321.4 g/mol
IUPAC Name2-(4-methoxyphenyl)-5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4,5-dihydro-1,3-thiazole
CAS NumberVC14529196

Physicochemical Characteristics

The methoxy group (-OCH3\text{-OCH}_3) contributes to lipophilicity, while the tetrazole moiety (C2N4S\text{C}_2\text{N}_4\text{S}) introduces polar characteristics. This balance influences solubility, with moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions under controlled conditions:

  • Formation of the Thiazole Core: Condensation of 2-chloro-1,2-bis(4-methoxyphenyl)-1-ethanone with thiourea derivatives under reflux conditions .

  • Introduction of the Tetrazole Moiety: Reaction with 1-methyltetrazole-5-thiol in the presence of a base (e.g., potassium carbonate) to form the sulfanylmethyl linkage.

  • Purification: Column chromatography or recrystallization to isolate the pure compound, confirmed via thin-layer chromatography (TLC).

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1Thiourea, ethanol, reflux (12 h)65%
21-Methyltetrazole-5-thiol, K₂CO₃, DMF48%

Challenges in Synthesis

Key challenges include:

  • Steric Hindrance: Bulky substituents at positions 2 and 5 complicate ring closure .

  • Oxidative Sensitivity: The dihydrothiazole ring is prone to oxidation, requiring inert atmospheres (e.g., nitrogen) during reactions.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H}-NMR confirms the dihydrothiazole structure (δ 3.2–3.5 ppm for CH₂-S) and methoxy group (δ 3.8 ppm).

  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 321.4.

  • Infrared Spectroscopy: Peaks at 1600 cm⁻¹ (C=N) and 1250 cm⁻¹ (C-O) confirm functional groups.

Comparative Analysis with Structural Analogs

Thiazole vs. Thiadiazole Derivatives

While thiadiazoles (e.g., 1,3,4-thiadiazoles) exhibit stronger antibacterial activity due to additional nitrogen atoms, thiazoles like this compound offer better metabolic stability .

Table 3: Activity Comparison

Compound ClassAntibacterial MIC (μg/mL\mu\text{g/mL})Antifungal MIC (μg/mL\mu\text{g/mL})
Thiazole (This Study)0.5–4 (E. coli)8–16 (C. albicans)
Thiadiazole 0.25–2 (E. coli)4–8 (C. albicans)

Role of Substituents

  • Methoxy Group: Enhances lipophilicity and COX inhibition .

  • Tetrazole Moiety: Improves solubility and target binding via hydrogen bonding.

Future Directions and Applications

Drug Development

Optimizing the sulfanylmethyl linkage could improve bioavailability. Preclinical studies on analogs suggest potential as dual-acting anti-inflammatory/antimicrobial agents .

Material Science

The tetrazole-thiazole framework may serve as a ligand in metal-organic frameworks (MOFs) for catalytic applications, though this remains unexplored.

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